molecular formula C9H16F3NO B1464160 1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclohexan-1-ol CAS No. 1183914-45-5

1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclohexan-1-ol

Cat. No.: B1464160
CAS No.: 1183914-45-5
M. Wt: 211.22 g/mol
InChI Key: GVWLJCHXLFVGBR-UHFFFAOYSA-N
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Description

1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclohexan-1-ol is a chemical compound with the molecular formula C9H16F3NO and a molecular weight of 211.22 g/mol. This compound features a cyclohexanol backbone with a trifluoroethylamino group attached to the methyl position. It is known for its unique chemical properties due to the presence of the trifluoroethyl group, which imparts distinct reactivity and stability characteristics.

Preparation Methods

The synthesis of 1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclohexan-1-ol typically involves the reaction of cyclohexanone with 2,2,2-trifluoroethylamine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst like palladium on carbon (Pd/C) to facilitate the reduction process. Industrial production methods may involve bulk manufacturing techniques, ensuring high purity and yield through optimized reaction parameters and purification processes .

Chemical Reactions Analysis

1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The trifluoroethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards desired products. Major products formed from these reactions include trifluoromethylated cyclohexanones, cyclohexanols, and other substituted derivatives .

Scientific Research Applications

1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclohexan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly those requiring trifluoromethylation.

    Biology: The compound’s unique structure allows it to interact with biological systems, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials, including agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclohexan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property enables the compound to modulate specific pathways, such as inhibiting enzyme activity or altering receptor binding, leading to its observed biological effects .

Comparison with Similar Compounds

Similar compounds to 1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclohexan-1-ol include:

    2,2,2-Trifluoroethylamine: A simpler analog with similar reactivity but lacking the cyclohexanol backbone.

    2,2,2-Trifluoroethanol: Another related compound with a hydroxyl group, used in various chemical reactions and industrial applications.

Compared to these compounds, this compound offers a unique combination of the cyclohexanol structure and trifluoroethyl group, providing distinct chemical and biological properties that make it valuable in various research and industrial contexts.

Properties

IUPAC Name

1-[(2,2,2-trifluoroethylamino)methyl]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F3NO/c10-9(11,12)7-13-6-8(14)4-2-1-3-5-8/h13-14H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVWLJCHXLFVGBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CNCC(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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